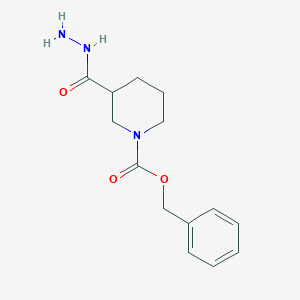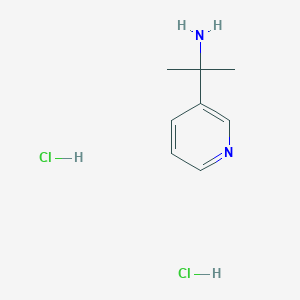
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride
Overview
Description
1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride is a chemical compound with the CAS Number: 1187929-80-1 . It has a molecular weight of 209.12 and its IUPAC name is 2-(3-pyridinyl)-2-propanamine dihydrochloride . The compound is a light brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic enantioselective borane reduction of benzyl oximes has been used for the preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride .Molecular Structure Analysis
The InChI code for 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is 1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is a light brown solid . Its molecular formula is C8H14Cl2N2 and it has a molecular weight of 209.12 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydrobenzothieno Derivatives : A study by Tolkunov et al. (2013) discusses the synthesis of new 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno derivatives using cyclization processes. This research shows the chemical versatility of compounds structurally related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride in creating new chemical entities (Tolkunov et al., 2013).
Biological and Medicinal Chemistry
Sigma Receptor Ligands : De Costa et al. (1992) synthesized and tested derivatives related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, identifying them as potent sigma receptor ligands. This indicates potential applications in neuropharmacology and the development of therapeutic agents (De Costa et al., 1992).
Antibacterial Activities : Demirayak et al. (1999) synthesized derivatives of 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole, showing notable antibacterial activity. This suggests the utility of similar structures in developing new antibacterial agents (Demirayak et al., 1999).
DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) studied Cu(II) complexes of ligands structurally related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, showing DNA binding propensity and cytotoxicity towards cancer cell lines, indicating potential in cancer research (Kumar et al., 2012).
Catalysis and Organic Synthesis
Catalytic Enantioselective Borane Reduction : Huang et al. (2010, 2011) discuss the catalytic enantioselective borane reduction of benzyl oximes, including (S)-1-Pyridin-3-yl-ethylamine hydrochloride. This research contributes to the field of asymmetric synthesis and catalysis (Huang et al., 2010), (Huang et al., 2011).
Photoredox/Nickel Catalysis : Xu et al. (2021) reported on merging photoredox/nickel catalysis for cross-electrophile coupling of aziridines with pyridin-1-ium salts, involving derivatives of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride. This illustrates its role in advanced organic synthesis techniques (Xu et al., 2021).
Ethylene Oligomerization Studies : Nyamato et al. (2015, 2016) explored the use of (amino)pyridine ligands related to 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride in nickel(II) complexes for ethylene oligomerization, showing potential applications in polymer chemistry (Nyamato et al., 2015), (Nyamato et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-pyridin-3-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOFNTGSKWLCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)
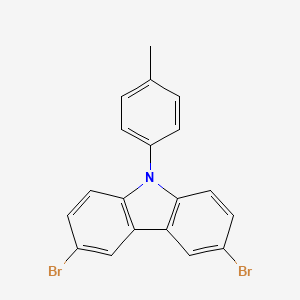
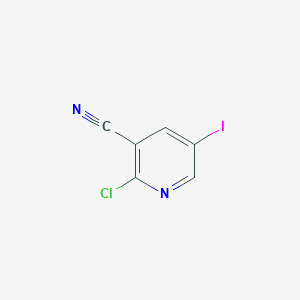
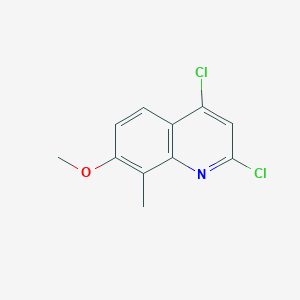
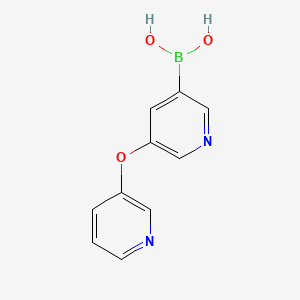
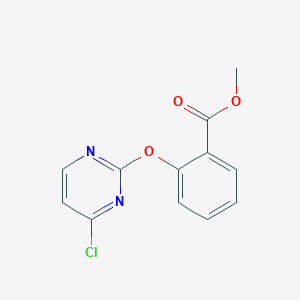
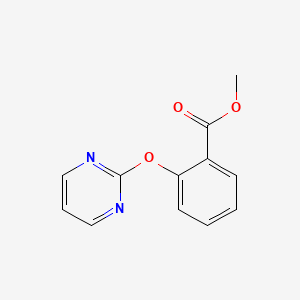


![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)
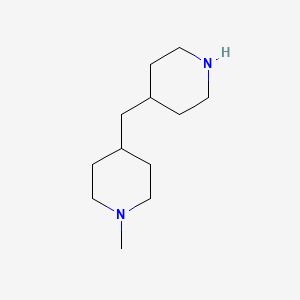
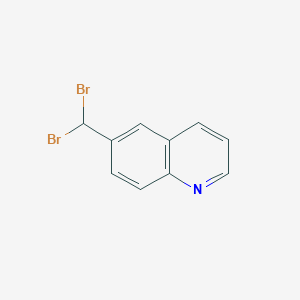
![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)
